6beta-Naloxol

描述

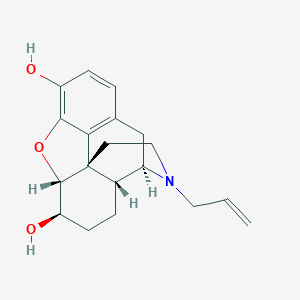

6beta-Naloxol is an opioid antagonist closely related to naloxone. It exists in two isomeric forms, alpha-naloxol and beta-naloxol. The compound is known for its ability to counteract the effects of opioids, making it a valuable tool in medical and research settings .

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

- Industrial production of 6beta-Naloxol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for medical and research applications .

化学反应分析

Types of Reactions:

Reduction: The conversion of naloxone to alpha-naloxol involves the reduction of the ketone group.

Mitsunobu Reaction: The transformation of alpha-naloxol to beta-naloxol is achieved through the Mitsunobu reaction.

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Mitsunobu Reaction: Reagents such as diethyl azodicarboxylate and triphenylphosphine are used.

Major Products:

科学研究应用

Opioid-Induced Constipation (OIC)

- Clinical Trials : A pilot study demonstrated that 6β-Naloxol effectively blocked morphine-induced gastrointestinal slowing in healthy volunteers. The study reported a median effective dose (ED50) of approximately 3 mg for blocking gastrointestinal transit without affecting morphine's analgesic properties .

- Pharmacokinetics : The compound exhibited a mean terminal plasma elimination half-life of 11.1 hours, indicating a favorable pharmacokinetic profile for therapeutic use .

Pain Management

- Peripheral Selectivity : 6β-Naloxol's ability to selectively target peripheral opioid receptors makes it a candidate for alleviating side effects associated with chronic opioid use while maintaining analgesic efficacy. This is particularly relevant for patients requiring long-term opioid therapy .

Withdrawal Management

- Precipitating Opioid Withdrawal : Studies indicate that 6β-Naloxol can precipitate withdrawal symptoms in models of physical dependence, similar to naloxone but with less potency, suggesting its potential utility in managing opioid withdrawal syndromes .

Data Tables

Study on Opioid-Induced Constipation

A randomized, double-blind, placebo-controlled trial involving ten healthy male volunteers assessed the efficacy of 6β-Naloxol in mitigating OIC. The results indicated significant improvement in gastrointestinal motility without affecting central nervous system responses such as analgesia or pupil constriction .

Comparison with Other Antagonists

In vivo studies compared 6β-Naloxol with naloxone and naltrexone regarding their effects on morphine-induced antinociception and locomotor activity. While 6β-Naloxol was found to be less potent than naltrexone, it demonstrated comparable efficacy to naloxone in blocking peripheral effects, highlighting its potential as a safer alternative for managing OIC .

作用机制

6beta-Naloxol acts as an antagonist at the mu-opioid receptor. By binding to this receptor, it prevents opioids from exerting their effects, thereby reversing opioid-induced effects such as constipation and respiratory depression. The compound’s peripheral selectivity allows it to inhibit gastrointestinal opioid effects without impacting central nervous system functions .

相似化合物的比较

Naloxone: A well-known opioid antagonist used to reverse opioid overdoses.

Naloxegol: A PEGylated form of naloxol that is used to treat opioid-induced constipation.

Naltrexone: Another opioid antagonist used in the treatment of alcohol and opioid dependence.

Uniqueness:

生物活性

6β-Naloxol, a derivative of naloxone, has garnered attention for its unique pharmacological properties, particularly its role as a peripherally selective opioid antagonist. This article explores the biological activity of 6β-naloxol, focusing on its effects in various studies and potential therapeutic applications.

Overview of 6β-Naloxol

6β-Naloxol is a hydroxylated derivative of naloxone and exhibits distinct pharmacological characteristics compared to its parent compound. While naloxone is known for its potent opioid antagonist effects in the central nervous system (CNS), 6β-naloxol demonstrates a preference for peripheral opioid receptors, making it a candidate for treating conditions associated with opioid use without significantly affecting central analgesic pathways.

6β-Naloxol acts primarily as a neutral antagonist at the mu-opioid receptor. Unlike traditional antagonists that may precipitate withdrawal symptoms or exhibit inverse agonist activity, 6β-naloxol's neutral properties allow it to block opioid effects without inducing significant withdrawal or adverse reactions in opioid-dependent individuals .

Pharmacokinetics

Research indicates that 6β-naloxol has a mean terminal plasma elimination half-life of approximately 11.1 hours . Its pharmacokinetic profile suggests that it can be administered safely with minimal side effects, making it suitable for clinical applications.

Pharmacodynamics

In vivo studies have demonstrated that 6β-naloxol is effective in blocking morphine-induced gastrointestinal (GI) slowing while sparing analgesic effects. For instance, it exhibited a median effective dose (ED50) of approximately 3 mg in blocking morphine's GI effects . In contrast, doses up to 20 mg did not significantly affect morphine-induced analgesia or pupil constriction, highlighting its peripheral selectivity .

Comparative Efficacy

A comparative analysis reveals that 6β-naloxol is 4.5 to 10-fold less potent than naltrexone in blocking morphine-induced antinociception but demonstrates higher potency in peripheral contexts, such as inhibiting GI motility . In studies involving mice, 6β-naloxol effectively prevented withdrawal behaviors when administered at low doses during morphine dependence induction .

Clinical Trials

A pilot study evaluated the safety and tolerability of intravenous 6β-naloxol in opioid-naïve subjects. Participants received escalating doses while undergoing assessments for analgesia and GI motility. Results indicated that the compound was well-tolerated and effectively blocked morphine-induced GI slowing without compromising analgesic efficacy .

Animal Studies

In animal models, specifically using ICR mice, researchers assessed the antagonist properties of 6β-naloxol against various opioids. The findings confirmed that while it blocked acute antinociceptive effects effectively, it precipitated minimal withdrawal symptoms compared to naloxone and naltrexone . This characteristic positions 6β-naloxol as a potential therapeutic agent for managing opioid overdose and addiction due to its reduced likelihood of inducing withdrawal.

Summary of Key Findings

| Study Type | Key Findings |

|---|---|

| Clinical Trial | Well-tolerated; ED50 of ~3 mg for blocking GI effects |

| Animal Study | 4.5-10 fold less potent than naltrexone in CNS effects |

| Withdrawal Study | Minimal withdrawal symptoms compared to naloxone |

属性

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEQRJBDUHMEEB-MKUCUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53154-12-4 | |

| Record name | 6beta-Naloxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053154124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the enzymatic pathway for 6β-naloxol formation?

A: 6β-Naloxol is generated through the enzymatic reduction of naloxone. This reaction is primarily catalyzed by a specific enzyme found in the cytosol of rat liver cells, known as naloxone reductase. [, ] This enzyme demonstrates a preference for NADPH as a cofactor, leading to a four-fold increase in 6β-naloxol production compared to when NADH is used. [] Interestingly, research has revealed that this naloxone reductase is identical to 3α-hydroxysteroid dehydrogenase. []

Q2: Is there species variability in the enzymes responsible for naloxone reduction?

A: Yes, significant species differences exist. While rat liver cytosol exclusively produces 6β-naloxol from naloxone, rabbit liver cytosol yields both 6α-naloxol and 6β-naloxol in almost equal amounts. [, ] This difference highlights the presence of distinct enzymes with varying stereospecificity. In rabbits, at least four forms of naloxone reductase have been identified. The two major forms, NR1 and NR2, exhibit distinct characteristics. NR1, a basic protein, prefers NADH and primarily catalyzes the formation of 6α-naloxol. In contrast, NR2, an acidic protein, demonstrates a high specificity for NADPH and primarily produces 6β-naloxol. []

Q3: Beyond naloxone, what other substrates can these enzymes metabolize?

A: Both NR1 and NR2, the two major naloxone reductase forms in rabbits, can metabolize a range of substrates beyond naloxone, including aliphatic and aromatic aldehydes, cyclic and aromatic ketones, and quinones. [] Interestingly, both enzymes exhibit the capability to dehydrogenate 17β-hydroxysteroids with high efficiency. Notably, NR2 displays additional activity as a 3α-hydroxysteroid dehydrogenase. [] This broad substrate specificity suggests their potential involvement in the metabolism of diverse endogenous compounds and xenobiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。